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molecular formula C6H11ClO3 B3058691 3-Chloro-4,4-dimethoxybutan-2-one CAS No. 91157-98-1

3-Chloro-4,4-dimethoxybutan-2-one

Cat. No. B3058691
M. Wt: 166.6 g/mol
InChI Key: YHWZRMDDQITHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361665B2

Procedure details

To a solution of 1 (2.2 g, 13.3 mmol) in 20 ml 1,4-dioxane was added benzamidine (3.24 g, 20.0 mmol) and sodium acetate (2.83 g, 33.3 mmol). The reaction was refluxed in an oil bath at 110° C. over 60 hours. After the reaction was cooled to room temperature, the salt was removed through a plug of celite and the filtrate was concentrated to a red oil. This oil was then taken up in ethyl acetate (50 ml) and extracted with 1N HCl (17 ml×3). The combined aqueous layers were basified with aqueous Na2CO3 and then were extracted with ethyl acetate (50 ml×3). The combined organic layers were dried over Na2SO4 and the solvent was removed. Purification by chromatography using CH2Cl2/MeOH (95:5/v:v) afforded 2′ (1.02 g) as the desired product in 41% yield. 1H NMR (acetone-d6, ppm) δ: 7.4-8.1 (m, 7H) and 2.42 (s, 3H).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH:6](OC)OC)[C:3](=[O:5])[CH3:4].[C:11]([NH2:19])(=[NH:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(=O)C.[Na+]>O1CCOCC1>[C:12]1([C:11]2[NH:19][C:2]([C:3](=[O:5])[CH3:4])=[CH:6][N:18]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC(C(C)=O)C(OC)OC
Name
Quantity
3.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=N)N
Name
Quantity
2.83 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the salt was removed through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a red oil
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (17 ml×3)
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate (50 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C(N1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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